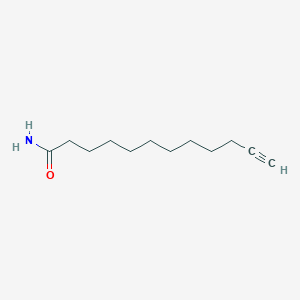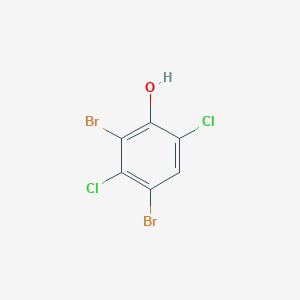![molecular formula C16H25AsN2O5 B14720841 [3,4-bis(pentanoylamino)phenyl]arsonic acid CAS No. 6961-36-0](/img/structure/B14720841.png)
[3,4-bis(pentanoylamino)phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-bis(pentanoylamino)phenyl]arsonic acid typically involves the reaction of phenylarsonic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3,4-bis(pentanoylamino)phenyl]arsonic acid can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where the pentanoylamino groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3,4-bis(pentanoylamino)phenyl]arsonic acid is used as a precursor for synthesizing other organoarsenic compounds
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing biological pathways.
Medicine: Research in medicine has explored the potential of this compound as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of [3,4-bis(pentanoylamino)phenyl]arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
Phenylarsonic acid: The parent compound from which [3,4-bis(pentanoylamino)phenyl]arsonic acid is derived.
4-nitrophenylarsonic acid: Another derivative of phenylarsonic acid with different functional groups.
Roxarsone: An organoarsenic compound used in animal feed.
Uniqueness: this compound is unique due to the presence of two pentanoylamino groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
6961-36-0 |
|---|---|
Fórmula molecular |
C16H25AsN2O5 |
Peso molecular |
400.30 g/mol |
Nombre IUPAC |
[3,4-bis(pentanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C16H25AsN2O5/c1-3-5-7-15(20)18-13-10-9-12(17(22,23)24)11-14(13)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H2,22,23,24) |
Clave InChI |
JUAWVOHKLDGLOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


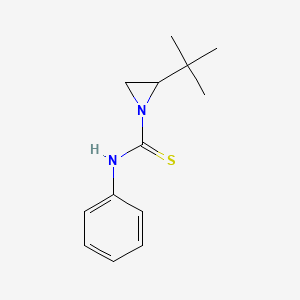
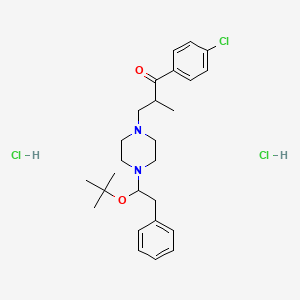
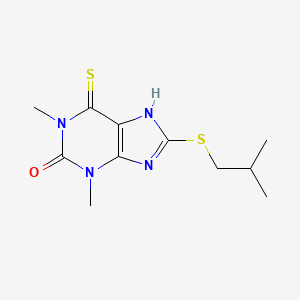
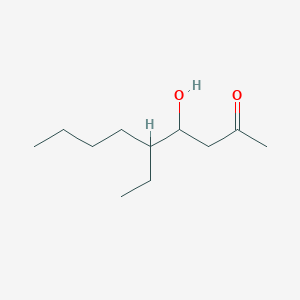

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
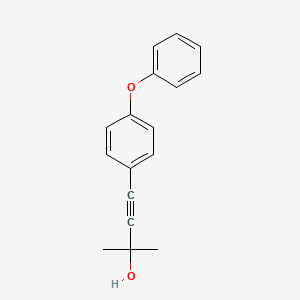
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
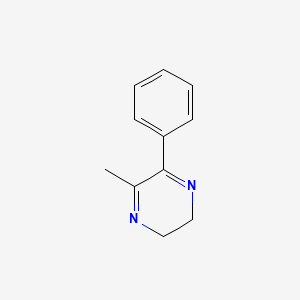
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

